

Synthesis and isotopic labeling of Guanfacine- ^{13}C , $^{15}\text{N}_3$.

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Compound of Interest

Compound Name: Guanfacine- ^{13}C , $^{15}\text{N}_3$

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An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Guanfacine- ^{13}C , $^{15}\text{N}_3$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled Guanfacine- ^{13}C , $^{15}\text{N}_3$ and its application as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies. Guanfacine, a selective α -2A (α 2A) adrenergic receptor agonist, is utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The use of stable isotope-labeled analogs like Guanfacine- ^{13}C , $^{15}\text{N}_3$ is critical for the accurate quantification of the parent drug in biological matrices, a fundamental requirement in modern drug development.[3]

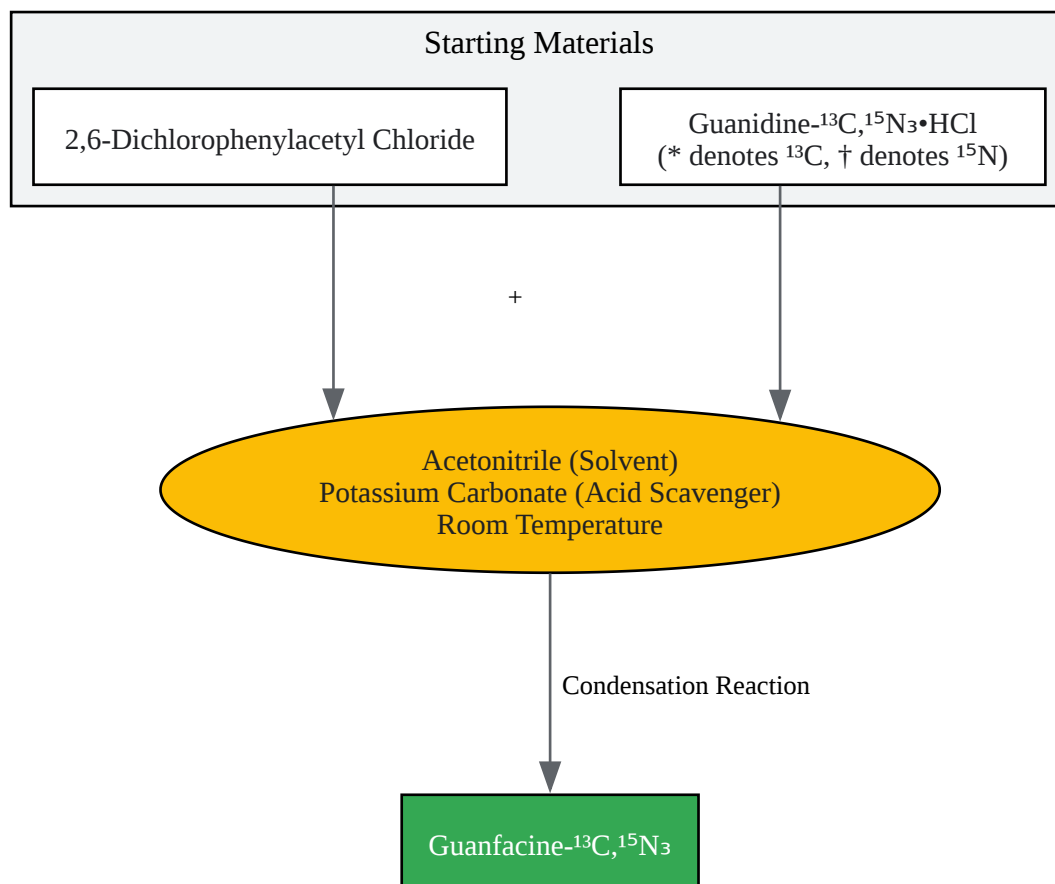
Synthesis of Guanfacine- ^{13}C , $^{15}\text{N}_3$

The synthesis of Guanfacine- ^{13}C , $^{15}\text{N}_3$ involves the incorporation of one ^{13}C atom and three ^{15}N atoms into the guanidine group of the molecule. This is most efficiently achieved by utilizing isotopically labeled guanidine hydrochloride as a key starting material in a condensation reaction with a derivative of 2,6-dichlorophenylacetic acid.[2][4]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-dichlorophenylacetyl chloride with Guanidine- ^{13}C , $^{15}\text{N}_3$ hydrochloride. This pathway is adapted from established methods for

synthesizing unlabeled guanfacine.[1][5] The use of an acid scavenger, such as potassium carbonate, is employed to neutralize the HCl generated during the reaction.



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Caption: Proposed reaction pathway for the synthesis of Guanfacine-¹³C,¹⁵N₃.

Experimental Protocol: Synthesis

This protocol is based on general methodologies for guanfacine synthesis.[1][5]

- **Preparation of Reactants:** In a clean, dry reaction vessel, dissolve Guanidine-¹³C,¹⁵N₃ hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile. Stir the suspension at room temperature.
- **Reaction Initiation:** Slowly add a solution of 2,6-dichlorophenylacetyl chloride (1.1 eq) in anhydrous acetonitrile to the stirred suspension.

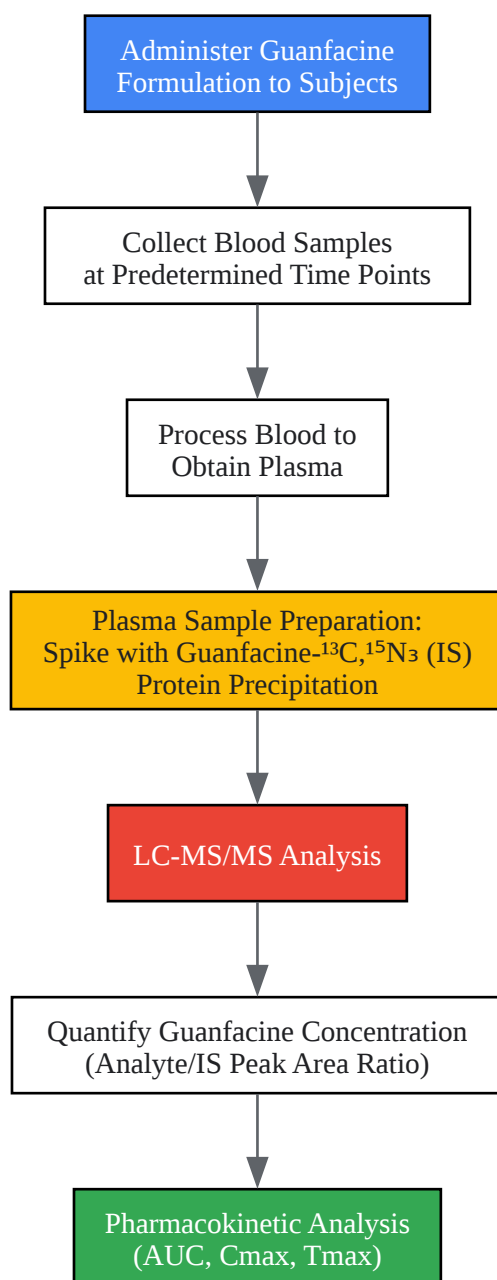
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 3-4 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
- **Work-up and Isolation:** Upon completion, filter the reaction mixture to remove inorganic salts (potassium chloride and excess potassium carbonate). Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude Guanfacine- ^{13}C , $^{15}\text{N}_3$ by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
- **Characterization:** Confirm the identity and purity of the synthesized Guanfacine- ^{13}C , $^{15}\text{N}_3$ using High-Resolution Mass Spectrometry (HRMS) to verify the isotopic incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Application in Bioanalytical Methods

Guanfacine- ^{13}C , $^{15}\text{N}_3$ is primarily used as an internal standard (IS) for the quantification of guanfacine in biological samples (e.g., plasma) by LC-MS/MS.[6] Its stable isotope composition ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, correcting for variations during sample preparation and analysis.[3]

Experimental Workflow: Pharmacokinetic Study

The workflow for a typical pharmacokinetic or bioequivalence study involves the administration of guanfacine, collection of biological samples, and subsequent analysis using the isotopically labeled internal standard.



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Caption: General experimental workflow for a pharmacokinetic study using Guanfacine-¹³C,¹⁵N₃.

Experimental Protocol: Bioanalytical Method

The following is a detailed protocol for the quantification of guanfacine in human plasma, as described in a bioequivalence study.[6][7]

- Sample Preparation:
 - To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Guanfacine-¹³C,¹⁵N₃ internal standard working solution.
 - Vortex the mixture for 30 seconds.
 - Add 400 µL of methanol to precipitate plasma proteins.
 - Vortex vigorously for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Perform chromatographic separation on a C18 analytical column.
 - Utilize a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., 10 mM ammonium formate and acetonitrile).
 - Detect and quantify the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Quantitative Analysis

The following tables summarize the parameters and validation results for a validated LC-MS/MS method for guanfacine quantification using Guanfacine-¹³C,¹⁵N₃.^{[6][7]}

Table 1: Mass Spectrometry Parameters

Parameter	Guanfacine (Analyte)	Guanfacine- ¹³ C, ¹⁵ N ₃ (IS)
Ionization Mode	ESI Positive	ESI Positive

| MRM Transition (m/z) | 246.1 → 60.1 | 250.0 → 159.1 |

Table 2: Bioanalytical Method Validation Summary

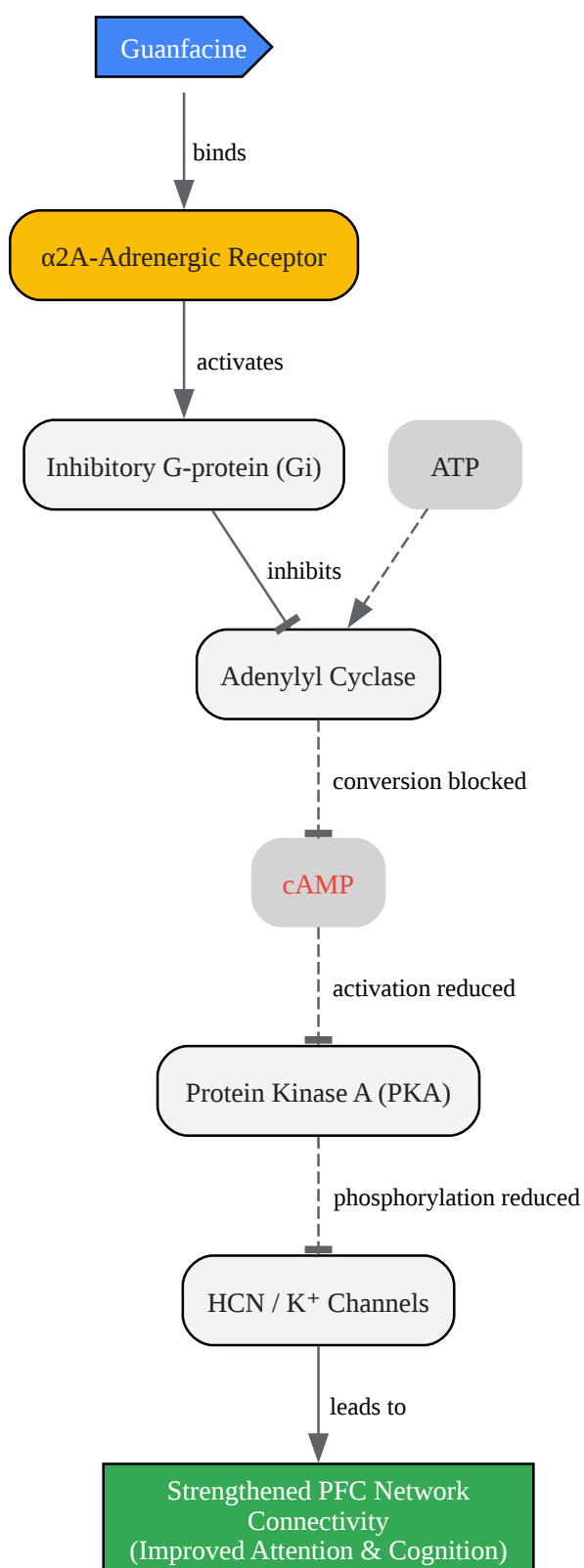
Parameter	Result
Linearity Range	0.0500 - 10.0 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	0.0500 ng/mL
Accuracy (Relative Error)	-2.0% to 8.9%
Precision (Coefficient of Variation)	1.6% to 10.5%
Recovery (%)	
0.150 ng/mL	103.93%
1.00 ng/mL	97.91%

| 7.50 ng/mL | 100.22% |

Mechanism of Action: Signaling Pathway

Guanfacine exerts its therapeutic effects by acting as a selective agonist at α_2A -adrenergic receptors, which are G-protein coupled receptors (GPCRs). In the prefrontal cortex (PFC), these receptors are located on the dendritic spines of pyramidal neurons.[\[8\]](#)[\[9\]](#) Activation of these postsynaptic receptors strengthens PFC connectivity and improves cognitive functions like attention and working memory.[\[8\]](#)[\[10\]](#)

The signaling cascade initiated by guanfacine involves the inhibition of cyclic adenosine monophosphate (cAMP) production.[\[9\]](#)[\[11\]](#)



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Caption: Signaling pathway of Guanfacine at the $\alpha 2A$ -adrenergic receptor.

Activation of the $\alpha 2A$ receptor by guanfacine engages an inhibitory G-protein (Gi).[11] This activated G-protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[8][9] The decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), which subsequently alters the phosphorylation state and activity of downstream ion channels, ultimately enhancing the signal transmission of pyramidal neurons in the prefrontal cortex.[9][11]

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